(2-Methyl-[1,1'-biphenyl]-3-yl)methanamine
Description
(2-Methyl-[1,1'-biphenyl]-3-yl)methanamine (CAS: 1061650-37-0) is a biphenyl-derived amine with the molecular formula C₁₄H₁₅N and a molecular weight of 197.28 g/mol . Structurally, it consists of a biphenyl scaffold with a methyl group at the 2-position of one phenyl ring and an aminomethylene group at the 3-position of the other ring. This compound is utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of inhibitors targeting immune checkpoints like PD-1/PD-L1 . Its purity (>97%) and commercial availability in gram-scale quantities make it a versatile building block in drug discovery .
Properties
IUPAC Name |
(2-methyl-3-phenylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWDUIASYLGGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287523 | |
| Record name | 2-Methyl[1,1′-biphenyl]-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1061650-37-0 | |
| Record name | 2-Methyl[1,1′-biphenyl]-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1061650-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl[1,1′-biphenyl]-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-[1,1’-biphenyl]-3-yl)methanamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation, where the biphenyl compound reacts with a methylating agent like methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The final step involves the introduction of the methanamine group. This can be achieved through reductive amination, where the methylated biphenyl compound reacts with formaldehyde and ammonia or an amine under reducing conditions.
Industrial Production Methods
Industrial production of (2-Methyl-[1,1’-biphenyl]-3-yl)methanamine may involve large-scale coupling reactions followed by sequential functional group modifications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-[1,1’-biphenyl]-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products
Oxidation: Amides, nitriles.
Reduction: Secondary or tertiary amines, hydrocarbons.
Substitution: Derivatives with different functional groups replacing the methanamine group.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- Role : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its biphenyl structure allows for further functionalization, making it valuable in creating specialty chemicals.
- Synthetic Pathways : The synthesis typically involves methods such as Suzuki-Miyaura coupling and Friedel-Crafts alkylation, enabling the introduction of various functional groups to the biphenyl core.
Table 1: Synthetic Routes for (2-Methyl-[1,1'-biphenyl]-3-yl)methanamine
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Biphenyl | Coupling Reaction | Aryl halide + Aryl boronic acid |
| Introduction of Methyl | Alkylation | Methyl chloride + Lewis acid |
| Amination | Reductive Amination | Formaldehyde + Amine |
Biological Applications
Investigated Biological Activity
- Potential Interactions : Research indicates that this compound may interact with various biomolecules, potentially influencing biological pathways. Its unique structure allows it to bind to specific enzymes and receptors.
- Case Study : A study exploring its effects on glioblastoma cells highlighted its potential as a dual inhibitor targeting EZH2 and HSP90, demonstrating significant inhibitory efficacy against resistant cancer cell lines .
Table 2: Biological Studies Involving this compound
| Study Focus | Findings |
|---|---|
| Glioblastoma Inhibition | Significant reduction in cell growth in resistant lines |
| Enzyme Interaction | Modulates activity of specific enzymes involved in cancer progression |
Medicinal Applications
Therapeutic Potential
- Precursor in Pharmaceuticals : The compound is being explored as a precursor for synthesizing pharmaceutical agents. Its ability to modulate biological targets makes it a candidate for developing new therapeutic agents.
- Research Insights : Recent investigations into its pharmacological properties suggest it may have applications in treating various conditions by targeting specific molecular pathways .
Table 3: Potential Therapeutic Applications
| Application Area | Potential Use |
|---|---|
| Cancer Treatment | As an anti-cancer agent targeting specific pathways |
| Neurological Disorders | Possible role in modulating neurotransmitter systems |
Mechanism of Action
The mechanism of action of (2-Methyl-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The structural and functional attributes of (2-Methyl-[1,1'-biphenyl]-3-yl)methanamine are compared below with analogous biphenyl methanamine derivatives.
Structural Analogues
Key Observations :
- Positional Isomerism : The placement of the methyl group (2- vs. 3'-position) alters steric and electronic properties, impacting biological activity. For example, the 2-methyl derivative exhibits potent PD-1/PD-L1 inhibition (IC₅₀ = 3.8 nM) , whereas the 3'-methyl isomer lacks reported activity in this context.
- Halogenation: Fluorine or chlorine substituents increase molecular weight and polarity. The 4-fluoro-3',4'-dimethyl derivative (229.29 g/mol) may exhibit enhanced metabolic stability compared to non-halogenated analogues .
Physicochemical Properties
Key Observations :
- Lipophilicity: The 2-methyl derivative (LogP ~3.5) is moderately lipophilic, facilitating membrane permeability.
- Toxicity : Compounds with aromatic rings (e.g., [1,1'-biphenyl]-3-yl(phenyl)methanamine) exhibit higher toxicity (oral LD₅₀ Category 4) due to increased bioaccumulation .
Key Observations :
- Target Specificity : The 2-methyl derivative’s PD-1/PD-L1 inhibition is attributed to optimal steric fit in the hydrophobic binding pocket . In contrast, sulfonyl-containing analogues (e.g., LOX inhibitors) rely on hydrogen bonding with enzyme active sites .
- Antibacterial Activity: Biphenyl methanamines with dimethoxyisoquinoline scaffolds (e.g., ) disrupt bacterial cytoskeletal protein FtsZ, highlighting structural versatility.
Key Observations :
Biological Activity
(2-Methyl-[1,1'-biphenyl]-3-yl)methanamine, also known as C14H15N, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl structure with a methyl group and a methanamine functional group. Its molecular formula is C14H15N, and it has been categorized under various chemical classifications due to its structural properties.
Synthesis Methods
Recent advancements in synthetic methodologies have facilitated the production of biphenyl derivatives, including this compound. These methods often involve palladium-catalyzed reactions and Suzuki–Miyaura coupling techniques to achieve desired derivatives efficiently .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluated various biphenyl derivatives against Gram-positive and Gram-negative bacteria, revealing that certain derivatives inhibited bacterial growth effectively through mechanisms involving kinase inhibition .
Table 1: Antimicrobial Activity of Biphenyl Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 5a | S. aureus | 250 µg/mL |
| Compound 5b | E. coli | 500 µg/mL |
| This compound | B. cereus | 300 µg/mL |
Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent. Studies have shown that small molecules based on biphenyl structures can disrupt the PD-1/PD-L1 immune checkpoint interaction, which is crucial for cancer therapy . Compounds designed with this scaffold have demonstrated the ability to bind to PD-L1 and induce dimerization, potentially enhancing immune responses against tumors.
Table 2: IC50 Values for PD-L1 Binding Compounds
| Compound | IC50 Value (µM) |
|---|---|
| Compound 9a | 9.3 |
| Compound 9j | 1.8 |
| This compound | Not yet determined |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Kinase Inhibition : The compound may inhibit various kinases involved in bacterial resistance mechanisms and cancer cell proliferation.
- Immune Modulation : By disrupting PD-1/PD-L1 interactions, it can enhance T-cell responses against tumors.
Case Studies
A notable study involved testing a series of biphenyl derivatives for their ability to inhibit bacterial growth and their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the biphenyl structure significantly enhanced both antimicrobial and anticancer activities .
Q & A
Basic: What experimental protocols are recommended for synthesizing (2-Methyl-[1,1'-biphenyl]-3-yl)methanamine with high purity?
Methodological Answer:
The compound can be synthesized via reductive amination using intermediates such as [1,1'-biphenyl]-3-carbaldehyde and primary amines. For example, a reported procedure involves:
- Reagents : [1,1'-biphenyl]-3-carbaldehyde (0.50 mmol), NaBH₄ (0.70 mmol), and methanol as a solvent.
- Conditions : Reaction under anhydrous THF or DMSO-d₆, stirred at 0°C for 20–50 hours.
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane) yields the product with >90% purity .
- Yield Optimization : Control reaction time and stoichiometric ratios to minimize side products.
Basic: How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify aromatic proton environments (e.g., biphenyl methyl groups at δ ~2.3 ppm) and amine functionality (δ ~1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₄H₁₅N, exact mass 197.12 g/mol) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>97%) by quantifying residual solvents or byproducts .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators in poorly ventilated areas .
- Engineering Controls : Conduct reactions in fume hoods to avoid inhalation of aerosols.
- Emergency Response : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline solution and seek medical attention .
Advanced: How can density functional theory (DFT) be applied to study derivatives of this compound?
Methodological Answer:
- Computational Setup : Optimize geometries using B3LYP/6-31G(d) basis sets. Compare theoretical bond lengths/angles with X-ray crystallography data for organotellurium or mercury derivatives .
- Electronic Properties : Calculate HOMO-LUMO gaps to predict reactivity. For example, biphenylamine derivatives show reduced band gaps (~3.5 eV), enhancing charge-transfer potential .
- Validation : Validate computational models against experimental NMR chemical shifts (error tolerance <5%) .
Advanced: How to resolve contradictions in reported biological activity data for biphenylmethanamine derivatives?
Methodological Answer:
- Structural Modifications : Compare activity across analogs (e.g., halogenation at the 2-methyl group or substitution on the biphenyl ring). For example, fumarate salts of biphenylmethanamine derivatives exhibit improved solubility and bioavailability .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control for batch-to-batch variability in compound purity .
- Meta-Analysis : Cross-reference IC₅₀ values from multiple studies to identify outliers caused by assay conditions (e.g., pH, temperature) .
Advanced: What pharmacological applications are emerging for this compound derivatives?
Methodological Answer:
- GPCR Targeting : Derivatives like 1-([1,1'-biphenyl]-3-yl)-N-((1-(2-chlorobenzyl)piperidin-4-yl)methyl)methanamine fumarate act as ligands for G-protein-coupled receptors (GPCRs), with IC₅₀ values <1 µM in in vitro assays .
- Antibacterial Agents : Isoquinoline derivatives (e.g., 3-([1,1′-biphenyl]-3-yl)-6,7-dimethoxyisoquinolin-1-yl)methanamine) inhibit bacterial cell division protein FtsZ, showing MIC values of 2–8 µg/mL against S. aureus .
- Chiral Resolution : Use (S)-(−)-α-methylbenzylamine as a chiral auxiliary to synthesize enantiopure derivatives for asymmetric catalysis .
Advanced: How can researchers mitigate instability issues in biphenylmethanamine derivatives during storage?
Methodological Answer:
- Storage Conditions : Store under inert gas (Ar/N₂) at −20°C in amber vials to prevent oxidation .
- Stabilization Strategies : Formulate as hydrochloride salts (e.g., 1-[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride) to enhance shelf life .
- Degradation Analysis : Monitor via accelerated stability studies (40°C/75% RH for 6 months) and characterize degradants using LC-MS .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₅N | |
| CAS Number | 1061650-37-0 | |
| Exact Mass | 197.12 g/mol | |
| Solubility (Water) | Slightly soluble (<1 mg/mL) | |
| Stability | Stable under inert conditions |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
